molecular formula C12H13NO3S B1478575 6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 2098079-27-5

6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No. B1478575
CAS RN: 2098079-27-5
M. Wt: 251.3 g/mol
InChI Key: KZNFCMWYDSCGGG-UHFFFAOYSA-N
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Description

The compound “6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thieno[2,3-b]pyrrole core, which is a fused ring system containing a five-membered pyrrole ring and a five-membered thiophene ring. Attached to this core is a tetrahydrofuran ring via a methylene bridge, and a carboxylic acid group .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of the compound, is widely used in medicinal chemistry to develop compounds for treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage . This compound could serve as a lead structure for the development of new drugs with selective biological activity.

Antibacterial Agents

Derivatives of pyrrole, such as furo[3,2-b]pyrrole, have been studied for their antibacterial properties . The compound could be synthesized into various derivatives to explore its efficacy as an antibacterial agent, potentially leading to the development of new antibiotics.

Synthesis of Heterocyclic Compounds

The compound’s structure suggests it could be useful in the synthesis of novel heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .

Stereoselective Synthesis

The presence of multiple chiral centers in the compound provides opportunities for stereoselective synthesis. This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug can significantly affect its efficacy and safety .

Bioactive Molecule Design

The compound’s structure allows for the design of bioactive molecules with target selectivity. The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” can lead to the discovery of molecules with unique binding modes to target proteins .

Enantioselective Catalysis

Due to the stereogenicity of carbons in the pyrrolidine ring, the compound could be used in enantioselective catalysis. This application is crucial for producing enantiomerically pure substances, which are often required in the pharmaceutical industry .

Chemical Biology

In chemical biology, the compound could be used as a molecular probe to study biological systems. Its ability to bind selectively to certain proteins could help in understanding the function of these proteins in biological processes.

These applications are based on the structural features and chemical properties of “6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid” and related compounds. Further research and experimentation would be necessary to fully realize these potential applications. The references provided offer a deeper insight into the current state of research and the possibilities for future exploration .

Future Directions

Pyrrole-containing compounds have been the subject of extensive research due to their diverse biological activities . Future research could focus on synthesizing this compound and studying its biological activity, as well as optimizing its synthesis and exploring its potential applications in medicine and other fields.

properties

IUPAC Name

6-(oxolan-2-ylmethyl)thieno[2,3-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-12(15)10-6-8-3-5-17-11(8)13(10)7-9-2-1-4-16-9/h3,5-6,9H,1-2,4,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNFCMWYDSCGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=CC3=C2SC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Reactant of Route 2
6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Reactant of Route 3
6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Reactant of Route 4
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6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Reactant of Route 5
6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Reactant of Route 6
6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

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